molecular formula C10H11NOS B3051269 Benzoxazole, 2-[(1-methylethyl)thio]- CAS No. 32494-05-6

Benzoxazole, 2-[(1-methylethyl)thio]-

Cat. No.: B3051269
CAS No.: 32494-05-6
M. Wt: 193.27 g/mol
InChI Key: JOZIPRDXDSJYFE-UHFFFAOYSA-N
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Description

Benzoxazole, 2-[(1-methylethyl)thio]- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of the 2-[(1-methylethyl)thio]- substituent enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazole, 2-[(1-methylethyl)thio]- typically involves the reaction of 2-aminophenol with thiourea under high-temperature conditions to produce benzoxazole-2-thiol. This intermediate is then reacted with isopropyl bromide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of Benzoxazole, 2-[(1-methylethyl)thio]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Catalysts such as palladium on carbon can be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-[(1-methylethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoxazole, 2-[(1-methylethyl)thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzoxazole, 2-[(1-methylethyl)thio]- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxazole, 2-[(1-methylethyl)thio]- is unique due to the presence of the 2-[(1-methylethyl)thio]- substituent, which enhances its chemical reactivity and biological activity compared to other benzoxazole derivatives. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Biological Activity

Benzoxazole, 2-[(1-methylethyl)thio]- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

Benzoxazole, 2-[(1-methylethyl)thio]- features a benzoxazole ring substituted with a thioether group. The structure enhances its chemical properties and potential biological activity. The presence of the thioether group increases lipophilicity, which can influence the compound's pharmacokinetics compared to other benzoxazole derivatives.

Biological Activities

The biological activities of Benzoxazole, 2-[(1-methylethyl)thio]- can be categorized as follows:

1. Antimicrobial Activity:

  • Numerous studies have demonstrated significant antibacterial and antifungal properties of benzoxazole derivatives. For instance, in vitro evaluations show that these compounds exhibit broad-spectrum activity against various pathogens, including Escherichia coli and Candida albicans .

2. Anticancer Effects:

  • Research indicates that certain benzoxazole derivatives possess notable cytotoxicity against cancer cell lines. A study involving sixteen synthetic benzoxazole compounds reported promising results against seven cancer cell lines, with specific compounds showing IC50 values as low as 0.6 µM . The mechanism of action often involves the inhibition of DNA topoisomerases, which are critical for DNA replication and cell division .

3. Anti-inflammatory Properties:

  • Benzoxazole derivatives have been shown to modulate inflammatory responses by inhibiting cyclooxygenase-2 (COX-2) activity. This inhibition is crucial for developing anti-inflammatory drugs targeting various inflammatory disorders .

Case Studies

Several case studies highlight the effectiveness of Benzoxazole, 2-[(1-methylethyl)thio]- in different therapeutic areas:

  • Anticancer Study: One study evaluated the cytotoxic effects of several benzoxazole derivatives on human cancer cell lines. Compounds such as BNZ-2 and BNZ-4 exhibited significant cytotoxicity, indicating their potential as anticancer agents .
  • Antimicrobial Evaluation: Another investigation focused on the antimicrobial properties of benzoxazole derivatives against common bacterial strains. The results showed a clear inhibition zone ranging from 20 to 25 mm against Staphylococcus aureus and Candida parapsilosis, confirming their efficacy as antimicrobial agents .

Comparative Analysis of Related Compounds

A comparison of Benzoxazole, 2-[(1-methylethyl)thio]- with other related compounds reveals its unique position in drug discovery:

Compound NameStructure CharacteristicsBiological Activity
BenzothiazoleContains sulfur and nitrogen; similar ring structureAntimicrobial, anticancer
BenzimidazoleFused imidazole ring; similar reactivityAntiparasitic, anticancer
IsoxazoleContains nitrogen instead of oxygen; five-membered ringAntibacterial
Benzoxazole, 2-[(1-methylethyl)thio]- Contains thioether group enhancing lipophilicityAntimicrobial, anticancer, anti-inflammatory

Properties

IUPAC Name

2-propan-2-ylsulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZIPRDXDSJYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498395
Record name 2-[(Propan-2-yl)sulfanyl]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32494-05-6
Record name 2-[(Propan-2-yl)sulfanyl]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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